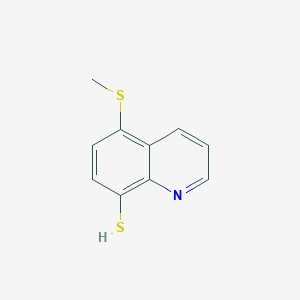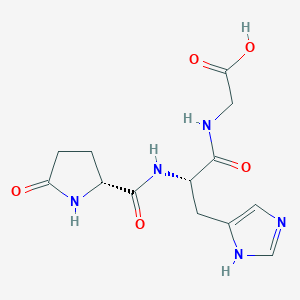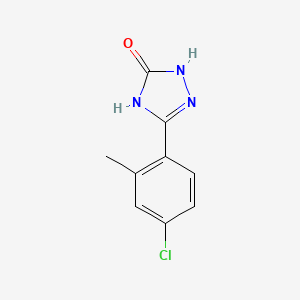
3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenol group, and a tricarboxylate moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Isopentyl and Propyl Groups: These groups are introduced through alkylation reactions.
Introduction of the Phenol Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a phenol group.
Formation of the Tricarboxylate Moiety: This is achieved through esterification reactions involving 2-hydroxypropane-1,2,3-tricarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the entire synthesis is carried out in a single, continuous process, improving efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced at the pyrrolidine ring, leading to the formation of secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol: Lacks the tricarboxylate moiety.
2-Hydroxypropane-1,2,3-tricarboxylate: Lacks the pyrrolidine and phenol groups.
Uniqueness
3-(1-Isopentyl-3-propylpyrrolidin-3-yl)phenol 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of a pyrrolidine ring, a phenol group, and a tricarboxylate moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37627-59-1 |
|---|---|
Fórmula molecular |
C24H37NO8 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[1-(3-methylbutyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
ZCCPLOVSFHPFHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)

![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)







